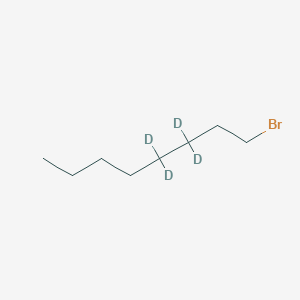
1-Bromooctane-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
1-Bromooctane-d4 is synthesized through the bromination of octane-d4. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light to facilitate the substitution of hydrogen atoms with bromine atoms. The reaction is carried out under controlled conditions to ensure the selective bromination at the terminal carbon atom .
化学反应分析
1-Bromooctane-d4 undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN), leading to the formation of alcohols or nitriles, respectively.
Elimination Reactions: Under the influence of strong bases like potassium tert-butoxide (t-BuOK), this compound can undergo elimination to form octene-d4.
Reduction Reactions: The compound can be reduced to octane-d4 using reducing agents such as lithium aluminum hydride (LiAlH4).
科学研究应用
1-Bromooctane-d4 is widely used in scientific research due to its unique properties:
Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Pharmacokinetics: The compound is used to study the metabolic pathways and pharmacokinetics of brominated compounds in biological systems.
Isotope Tracing: It is employed in isotope tracing experiments to investigate reaction mechanisms and pathways in organic synthesis.
作用机制
The mechanism of action of 1-Bromooctane-d4 involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The deuterium atoms in the compound provide a unique advantage in tracing and studying these reactions due to their distinct mass and NMR properties.
相似化合物的比较
1-Bromooctane-d4 can be compared with other deuterium-labeled brominated compounds such as:
1-Bromohexane-d4: Similar in structure but with a shorter carbon chain.
1-Bromodecane-d4: Similar in structure but with a longer carbon chain.
1-Bromoheptane-d4: Another deuterium-labeled brominated compound with a different carbon chain length.
The uniqueness of this compound lies in its specific carbon chain length and the presence of deuterium atoms, which make it particularly useful for certain analytical and research applications.
属性
分子式 |
C8H17Br |
|---|---|
分子量 |
197.15 g/mol |
IUPAC 名称 |
1-bromo-3,3,4,4-tetradeuteriooctane |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i5D2,6D2 |
InChI 键 |
VMKOFRJSULQZRM-NZLXMSDQSA-N |
手性 SMILES |
[2H]C([2H])(CCCC)C([2H])([2H])CCBr |
规范 SMILES |
CCCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


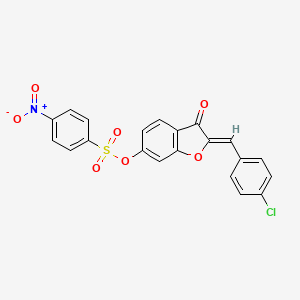
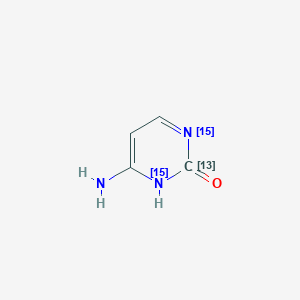
![2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15140062.png)
![4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B15140068.png)
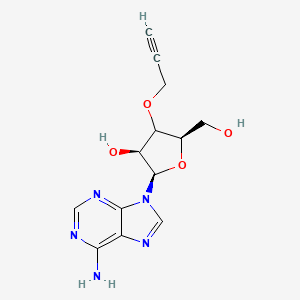
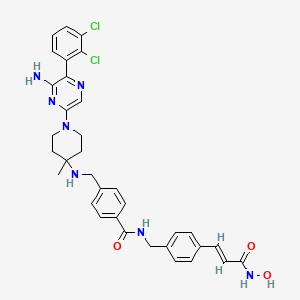
![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)
![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)
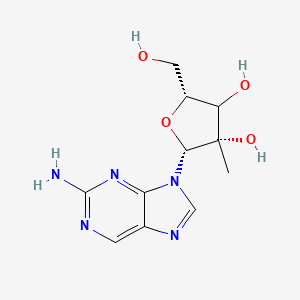

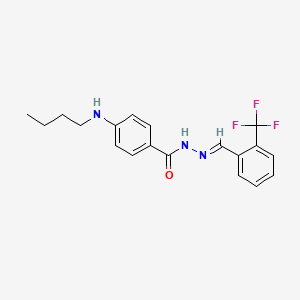
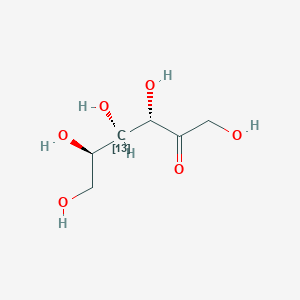
![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)

